molecular formula C14H14N2O3 B2680693 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid CAS No. 1630763-59-5

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B2680693
CAS No.: 1630763-59-5
M. Wt: 258.277
InChI Key: FXLQOQOGOJBESS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropanecarboxylic acid derivatives in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Biological Activity

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a cyclopropane ring and a quinazoline moiety, suggests it may interact with biological systems in novel ways. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the quinazoline core have been shown to inhibit bacterial growth by targeting specific metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDE. coli
UPAR4150.028S. Typhimurium
Compound 12h8K. pneumoniae

The minimal inhibitory concentration (MIC) values indicate that the compound may have potential as an antibacterial agent against resistant strains when used in combination with existing antibiotics like colistin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been well-documented. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)TBDApoptosis induction
Compound AHeLa (Cervical Cancer)5Inhibition of EGFR signaling
Compound BA549 (Lung Cancer)10Cell cycle arrest

The above data illustrates that the compound's structure may enhance its ability to interact with cancer cell targets effectively .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various quinazoline derivatives showed that those with cyclopropane substitutions had enhanced antimicrobial activity against Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .
  • Anticancer Research : In vitro studies demonstrated that certain analogs of quinazoline derivatives significantly inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

2,2-dimethyl-3-(4-oxo-3H-quinazolin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,9-10H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQOQOGOJBESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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